molecular formula C20H16ClN3O B2868632 3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile CAS No. 320424-87-1

3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile

Cat. No.: B2868632
CAS No.: 320424-87-1
M. Wt: 349.82
InChI Key: LSIAMBSCPZWFCG-MDZDMXLPSA-N
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Description

This compound is a heterocyclic organic molecule featuring an isoxazole core substituted with a 2-chlorophenyl group at position 3, a cyano group at position 4, and a vinyl-linked 3,4-dimethylanilino moiety at position 3. The structure combines aromatic, electron-withdrawing (cyano), and electron-donating (dimethylanilino) groups, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(E)-2-(3,4-dimethylanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-13-7-8-15(11-14(13)2)23-10-9-19-17(12-22)20(24-25-19)16-5-3-4-6-18(16)21/h3-11,23H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIAMBSCPZWFCG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile (CAS: 320424-87-1) is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20_{20}H16_{16}ClN3_3O
  • Molar Mass : 349.81 g/mol
  • Density : 1.29 g/cm³ (predicted)
  • Boiling Point : 587.2 °C (predicted)
  • pKa : 1.27 (predicted)
PropertyValue
Molecular FormulaC20_{20}H16_{16}ClN3_3O
Molar Mass349.81 g/mol
Density1.29 g/cm³
Boiling Point587.2 °C
pKa1.27

The compound's biological activity may be attributed to its structural features, which allow for interactions with various biological targets. The isoxazole ring and chlorophenyl group suggest potential activity against enzyme systems and receptors involved in neurodegenerative diseases, particularly Alzheimer's disease.

Inhibition of Amyloid Aggregation

Research indicates that compounds similar to this compound can inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. Studies have shown that small molecules can disrupt toxic oligomer formation and stabilize non-toxic forms of amyloid proteins .

Case Studies and Research Findings

  • Anti-Amyloid Activity :
    A study focused on small molecules' ability to inhibit β-amyloid aggregation demonstrated that certain compounds could effectively reduce cellular toxicity associated with amyloid fibrils. This suggests that the compound may exhibit similar protective effects by stabilizing β-sheet arrangements in amyloid proteins .
  • Cell Viability Tests :
    In vitro assays have been conducted using HeLa cells to assess the cytotoxicity of compounds related to this class. Results indicated that these compounds could significantly reduce cell death caused by amyloid toxicity, highlighting their potential as neuroprotective agents .
  • Antioxidant Properties :
    Additional studies have reported antioxidant activities in related compounds, which may contribute to their neuroprotective effects by reducing oxidative stress associated with neurodegenerative disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS/Identifier) Core Structure Key Substituents Reported Activity/Use Source
Target Compound Isoxazolecarbonitrile 2-Chlorophenyl, 3,4-dimethylanilino vinyl Hypothesized enzyme inhibition* N/A
LGH00045 (No CAS provided) Triazolothiadiazole 2-Chlorophenyl, furan-2-yl vinyl CDC25B inhibitor (IC50: 0.82 µM)
3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(3,4-dimethylanilino)vinyl)-4-isothiazolecarbonitrile Isothiazolecarbonitrile 3-Chloro-5-(trifluoromethyl)pyridinyl, 3,4-dimethylanilino Commercial availability; no activity data
Etaconazole (No CAS provided) Triazole 2,4-Dichlorophenyl, ethyl-1,3-dioxolane Agricultural fungicide

Core Heterocycle Comparison

  • Isoxazole vs. Triazolothiadiazole (LGH00045): The target compound’s isoxazole core is less complex than LGH00045’s fused triazolothiadiazole system. While LGH00045 demonstrates potent CDC25B inhibition due to its planar, conjugated structure enhancing enzyme binding, the isoxazole’s smaller size may improve solubility but reduce target affinity .
  • Isoxazole vs. The sulfanyl group in the compound introduces steric bulk, which may hinder binding to certain targets .

Substituent Effects

  • Chlorophenyl Position: The target’s 2-chlorophenyl group contrasts with the 3-chloro substitution in compounds. Ortho-substitution may induce steric hindrance, affecting receptor binding compared to meta-substituted analogs.
  • Trifluoromethyl vs. Cyano: The trifluoromethyl group in compounds enhances metabolic stability and lipophilicity compared to the cyano group, which may prioritize the target compound for polar environments .

Physicochemical Properties and Predictive Data

  • logP Estimates: Target Compound: ~3.5 (predicted, due to cyano and dimethylanilino balance). Isothiazole Analogue: ~4.2 (higher due to trifluoromethyl and sulfanyl groups) .
  • Solubility: The target’s cyano group may improve aqueous solubility compared to LGH00045’s hydrophobic triazolothiadiazole core.

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